3-bromo-N-[2-(1H-indol-3-ylsulfanyl)ethyl]benzamide
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Overview
Description
3-bromo-N-[2-(1H-indol-3-ylsulfanyl)ethyl]benzamide is a synthetic organic compound that features a brominated benzamide moiety linked to an indole derivative via a sulfanyl ethyl chain. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[2-(1H-indol-3-ylsulfanyl)ethyl]benzamide typically involves the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Sulfanyl Ethyl Chain Introduction: The indole derivative is then reacted with a suitable thiol compound to introduce the sulfanyl ethyl chain.
Bromination: The benzamide moiety is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Coupling Reaction: Finally, the brominated benzamide is coupled with the indole derivative via a nucleophilic substitution reaction, typically using a base such as potassium carbonate in an appropriate solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[2-(1H-indol-3-ylsulfanyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The bromine atom can be substituted with nucleophiles like amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols, alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-bromo-N-[2-(1H-indol-3-ylsulfanyl)ethyl]benzamide is not fully understood but may involve interactions with specific molecular targets such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially modulating signaling pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-[2-(1H-indol-3-ylmethylene)hydrazino]-2-oxoethylbenzamide
- 3-bromo-N-(2-oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)ethyl)benzamide
Uniqueness
3-bromo-N-[2-(1H-indol-3-ylsulfanyl)ethyl]benzamide is unique due to the presence of the sulfanyl ethyl chain linking the indole and benzamide moieties. This structural feature may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
3-bromo-N-[2-(1H-indol-3-ylsulfanyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2OS/c18-13-5-3-4-12(10-13)17(21)19-8-9-22-16-11-20-15-7-2-1-6-14(15)16/h1-7,10-11,20H,8-9H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZHSICQRVRTSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)SCCNC(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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